molecular formula C7H9Br B14643833 1-Bromo-2-methylidenespiro[2.3]hexane CAS No. 55392-87-5

1-Bromo-2-methylidenespiro[2.3]hexane

Cat. No.: B14643833
CAS No.: 55392-87-5
M. Wt: 173.05 g/mol
InChI Key: VQZWZWXYRVURKA-UHFFFAOYSA-N
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Description

1-Bromo-2-methylidenespiro[2.3]hexane is a unique organic compound characterized by its spirocyclic structure. The compound features a bromine atom and a methylene group attached to a spiro[2.3]hexane framework. This structural arrangement imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-Bromo-2-methylidenespiro[2.3]hexane typically involves the bromination of 2-methylidenespiro[2.3]hexane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields of the desired product .

Industrial production methods for this compound are not well-documented, but they likely involve similar bromination techniques with optimizations for large-scale synthesis. These optimizations may include the use of continuous flow reactors and advanced purification methods to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

1-Bromo-2-methylidenespiro[2.3]hexane undergoes a variety of chemical reactions, including:

    Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes. These reactions are typically facilitated by strong bases such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH).

    Addition Reactions: The methylene group in this compound can participate in addition reactions with electrophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with NaOH may yield 2-methylidenespiro[2.3]hexanol, while elimination with KOH may produce 2-methylidenespiro[2.3]hexene.

Scientific Research Applications

1-Bromo-2-methylidenespiro[2.3]hexane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Bromo-2-methylidenespiro[2.3]hexane in various reactions involves the interaction of its bromine atom and methylene group with different reagents. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon center. In elimination reactions, the base abstracts a proton from the methylene group, leading to the formation of a double bond and the release of the bromine atom .

Comparison with Similar Compounds

1-Bromo-2-methylidenespiro[2.3]hexane can be compared with other spirocyclic bromides, such as 1-Bromo-2-methylidenespiro[3.3]heptane and 1-Bromo-2-methylidenespiro[4.3]octane. These compounds share similar structural features but differ in the size of their spirocyclic rings. The unique aspect of this compound lies in its smaller ring size, which imparts distinct reactivity and stability compared to its larger counterparts .

Properties

CAS No.

55392-87-5

Molecular Formula

C7H9Br

Molecular Weight

173.05 g/mol

IUPAC Name

1-bromo-2-methylidenespiro[2.3]hexane

InChI

InChI=1S/C7H9Br/c1-5-6(8)7(5)3-2-4-7/h6H,1-4H2

InChI Key

VQZWZWXYRVURKA-UHFFFAOYSA-N

Canonical SMILES

C=C1C(C12CCC2)Br

Origin of Product

United States

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